Product packaging for Z-ALA-ALA-NH2(Cat. No.:CAS No. 50444-54-7)

Z-ALA-ALA-NH2

Cat. No.: B1595228
CAS No.: 50444-54-7
M. Wt: 293.32 g/mol
InChI Key: WEIOJLPDGBBVCH-UHFFFAOYSA-N
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Description

Contextualization within Peptide Chemistry and Bio-Organic Synthesis

In the broad landscape of peptide chemistry, Z-ALA-ALA-NH2 serves as a classic example of a protected dipeptide. The benzyloxycarbonyl (Z) group is a well-established amine protecting group, crucial for preventing unwanted side reactions at the N-terminus during peptide synthesis. researchgate.net This allows for the specific and controlled formation of peptide bonds. The synthesis of this compound itself is a fundamental illustration of peptide coupling techniques. It is typically formed by the reaction between N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) and L-alaninamide (H-Ala-NH2). researchgate.netresearchgate.net This reaction often employs coupling reagents like HBTU or PyBOP to facilitate the formation of the amide bond between the two amino acid residues. researchgate.net

The use of this compound extends to both liquid-phase and solid-phase peptide synthesis methodologies, where it can act as a building block for larger peptides. researchgate.netresearchgate.net Its C-terminal amide is a common feature in many biologically active peptides, making this compound a relevant starting point or intermediate for their synthesis. The stability of the amide bond, compared to an ester bond, is another significant aspect of its utility in synthetic strategies. biosynth.com

Academic Significance as a Model Dipeptide Derivative for Mechanistic and Synthetic Investigations

The well-defined and relatively simple structure of this compound makes it an ideal model compound for a range of scientific investigations. In biochemistry, it has been utilized as a substrate to study the activity and specificity of enzymes, particularly hydrolases and proteases. biosynth.comusp.br Researchers can monitor the enzymatic cleavage of the peptide bond in this compound to understand enzyme kinetics and mechanisms of action. The unmodified form of the peptide has demonstrated high specificity for certain peptidyl substrates. biosynth.com

In synthetic organic chemistry, the synthesis of this compound is often used as a benchmark reaction to evaluate the efficiency of new coupling reagents or to optimize reaction conditions. researchgate.net Discussions in academic and research forums frequently reference the synthesis of this compound or similar dipeptides when troubleshooting or developing peptide synthesis methods. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Its predictable reactivity and the stereochemical integrity of its chiral centers provide a clear basis for assessing the degree of racemization during coupling, a persistent challenge in peptide synthesis.

Overview of Research Trajectories Involving this compound and its Analogs

Research involving this compound has paved the way for investigations into various analogs to probe structure-activity relationships and to develop new synthetic methodologies. One area of exploration involves the modification of the peptide backbone or the protecting group. For instance, the analog Z-O-Ala-Ala-NH2 has been mentioned in the context of enzymatic synthesis studies, suggesting research into how heteroatom substitution near the peptide bond affects reactivity and enzyme recognition. usp.br

The principles learned from the synthesis and handling of this compound are applied to the creation of more complex peptide structures, including those with non-natural amino acids or specialized modifications. The development of analogs is often driven by the search for compounds with enhanced biological activity, improved stability, or specific conformational properties. While this compound itself may not be the final target molecule, its role as a foundational building block and model system is critical for advancing these research frontiers in bio-organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3O4 B1595228 Z-ALA-ALA-NH2 CAS No. 50444-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(12(15)18)16-13(19)10(2)17-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,15,18)(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIOJLPDGBBVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304050
Record name benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50444-54-7
Record name NSC164062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for Z Ala Ala Nh2

Classical Solution-Phase Peptide Synthesis Approaches

The synthesis of Z-Ala-Ala-NH2 via classical solution-phase methods involves the sequential coupling of amino acids with appropriate protection and activation steps. sigmaaldrich.commasterorganicchemistry.com This approach offers flexibility in reagent and solvent selection, allowing for optimization at each stage of the synthesis. creative-peptides.com

Amidation Techniques for C-Terminal Functionalization

The C-terminal amide of this compound is a key structural feature. jpt.com This functional group can be introduced in several ways. One common method involves the direct coupling of Z-Ala-OH with pre-synthesized L-alaninamide (H-Ala-NH2). researchgate.netresearchgate.netresearchgate.net Alternatively, the synthesis can proceed with an ester of alanine (B10760859), such as L-alanine methyl ester (H-Ala-OMe), followed by amidation of the resulting Z-Ala-Ala-OMe. researchgate.net This conversion is often achieved by treatment with aqueous or methanolic ammonia (B1221849). researchgate.net The presence of the C-terminal amide can enhance the peptide's stability against enzymatic degradation and alter its biological activity. protpi.chlifetein.com

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the coupling reaction is highly dependent on the choice of coupling reagents and reaction conditions. creative-peptides.comjpt.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are frequently used to activate the carboxylic acid. creative-peptides.comresearchgate.net To minimize side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. creative-peptides.comjpt.com More advanced coupling reagents, such as HATU and HBTU, can also be employed to achieve higher yields and faster reaction times. creative-peptides.comresearchgate.net

The choice of solvent is also critical. Polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used due to their ability to dissolve the reactants and facilitate the reaction. jpt.comeuroapi.com Optimization of parameters such as temperature, reaction time, and reactant concentrations is essential to maximize the yield and purity of the final product. jpt.comnih.gov

Table 2: Common Coupling Reagents for Peptide Synthesis

Reagent Full Name Category
DCC Dicyclohexylcarbodiimide Carbodiimide
DIC Diisopropylcarbodiimide Carbodiimide
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Uronium salt
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Uronium salt

Enzymatic Synthesis Routes and Biocatalytic Transformations

Enzymatic methods offer a green and highly specific alternative to chemical synthesis for producing peptides like this compound. acs.org These reactions are typically carried out under mild conditions, reducing the risk of racemization and the need for extensive protecting group strategies. researchgate.net

Protease-Catalyzed Peptide Bond Formation (e.g., Alcalase, Thermolysin)

Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to synthesize them under specific conditions, such as in organic solvents or aqueous-organic mixtures. researchgate.netnih.gov Alcalase, a serine protease, and thermolysin, a metallopeptidase, are two enzymes that have been successfully used for dipeptide synthesis. nih.govresearchgate.netchinesechemsoc.orgnih.gov

Alcalase has shown to be a robust catalyst for peptide bond formation, even in organic solvents. nih.gov It can effectively catalyze the coupling of N-protected amino acids with amino acid amides. acs.orgresearchgate.net Thermolysin is another well-studied enzyme for peptide synthesis, known for its preference for hydrophobic amino acids at the P1' position of the acyl acceptor. chinesechemsoc.orgasm.orgchinesechemsoc.org It has been used for the synthesis of various dipeptides, often with high yields and stereospecificity. researchgate.netnih.gov

Evaluation of Enzyme Specificity and Efficiency in this compound Synthesis

The efficiency of enzymatic synthesis depends on the specificity of the enzyme for the substrates. asm.org Alcalase exhibits broad specificity, making it a versatile catalyst for various peptide syntheses. researchgate.netmdpi.com It can effectively hydrolyze a wide range of peptide bonds, and this property can be harnessed for synthesis under kinetically controlled conditions. nih.govresearchgate.net

Thermolysin, on the other hand, displays more defined substrate specificity, which can be an advantage in controlling the reaction outcome. chinesechemsoc.orgnih.gov Its efficiency in synthesizing a specific dipeptide like this compound would depend on how well Z-Ala and Ala-NH2 fit into its active site. Studies comparing different proteases for the synthesis of specific dipeptides have shown that the choice of enzyme can significantly impact the reaction rate and final yield. nih.gov The optimization of reaction parameters such as pH, temperature, and solvent composition is crucial for maximizing the synthetic efficiency of these biocatalytic transformations. nih.gov

Table 3: Enzymes Used in Peptide Synthesis

Enzyme Source Catalytic Type
Alcalase Bacillus licheniformis Serine Protease researchgate.net
Thermolysin Bacillus thermoproteolyticus Metallopeptidase nih.gov
Papain Carica papaya Cysteine Protease acs.org

Immobilization Strategies for Enhanced Biocatalyst Performance

Covalent Immobilization involves the formation of a stable chemical bond between the peptide and the support material. acs.orgnih.gov For a molecule like this compound, which lacks highly reactive side chains (such as lysine (B10760008) or cysteine), covalent linkage would typically target the terminal groups, although this is hindered by the existing protecting group and amide cap. However, analogs of this compound synthesized with reactive functionalities could be readily immobilized. Common supports for covalent immobilization include materials functionalized with groups like N-hydroxysuccinimide (NHS) esters, which react with primary amines, or maleimides, which react with thiols. acs.orgnih.gov The choice of support material, such as inorganic materials, synthetic polymers, or porous networks, is crucial and can be tailored for specific applications. mdpi.com

Adsorption is a simpler, non-covalent method based on weaker interactions like hydrophobic forces, van der Waals forces, or hydrogen bonds between the peptide and the support. mdpi.comnih.gov Supports like activated carbon, with its high surface area, or various polymers can be used. nih.gov The Z-group (benzyloxycarbonyl) on this compound provides a hydrophobic moiety that could facilitate its adsorption onto hydrophobic surfaces. While less robust than covalent attachment, adsorption is often reversible and less likely to denature the peptide. ijfmr.com

Entrapment involves physically enclosing the peptide within the porous matrix of a support material, such as a hydrogel or polymeric network. researchgate.net This method confines the peptide without direct chemical modification, preserving its structure. The porosity of the matrix must be carefully controlled to allow substrate and product diffusion while retaining the peptide.

The effectiveness of these strategies can lead to biocatalysts with significantly improved operational stability, tolerance to harsh conditions (e.g., temperature, organic solvents), and the ability to be recycled over multiple reaction cycles. nih.gov

Table 1: Comparison of Immobilization Strategies for Peptide Biocatalysts

Strategy Description Key Functional Groups/Interactions Common Supports Advantages Disadvantages
Covalent Binding Formation of a stable, covalent bond between the peptide and the support. nih.gov Amine (-NH2), Carboxyl (-COOH), Thiol (-SH) groups reacting with activated surfaces (e.g., NHS-esters, epoxides). mdpi.comacs.org Silica beads, agarose, functionalized polymers, magnetic nanoparticles. mdpi.comnih.gov Strong, stable attachment; prevents leaching; high reusability. mdpi.com Can alter peptide conformation and activity; may require harsh reaction conditions. ijfmr.com
Adsorption Non-covalent binding through hydrophobic, ionic, or van der Waals interactions. nih.gov Hydrophobic moieties (like the Z-group), charged residues. Activated carbon, chitosan, polystyrene, ion-exchange resins. nih.gov Simple and mild conditions; generally preserves peptide activity. ijfmr.com Potential for peptide leaching; non-specific orientation. mdpi.comijfmr.com
Entrapment Physical confinement of the peptide within a porous matrix. researchgate.net N/A (physical encapsulation) Alginate gels, polyacrylamide, sol-gels. Protects peptide from harsh environments; minimal chemical modification. Mass transfer limitations for substrate/product; potential for leakage. mdpi.com

Development of Novel Synthetic Methodologies and Building Blocks

The synthesis of this compound and its analogs benefits from the continuous development of novel synthetic methods that offer greater efficiency, control, and access to chemical diversity.

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. wikipedia.org In the context of amino acids, the α-carbon is typically an electrophile after derivatization of the carboxyl group. Umpolung strategies aim to make this or an adjacent carbon a nucleophile, enabling otherwise inaccessible bond formations. rsc.orgdicp.ac.cn

For alanine chemistry, this concept can be applied to create novel analogs of this compound. For instance, by transforming the β-carbon of an alanine precursor into a nucleophilic center, one could introduce a wide range of substituents. Recent research has demonstrated the use of organometallic alanine reagents, such as alanine carbastannatranes (AlaSn) chemrxiv.org and boronoalanine derivatives (AlaB), chemrxiv.orgnih.gov as "umpolung" synthons. These reagents act as nucleophiles at the β-carbon and can participate in various cross-coupling reactions, allowing for the synthesis of non-proteogenic amino acids. chemrxiv.orgresearchgate.net This approach could be used to synthesize alanine residues with unique side chains, which could then be incorporated into a this compound framework to probe structure-activity relationships. The umpolung concept allows chemists to disconnect target molecules in unconventional ways, opening new avenues for the synthesis of complex peptides and peptidomimetics. dicp.ac.cnrsc.org

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient, stepwise assembly of amino acids on a solid support. rsc.org A protected dipeptide like Z-ALA-ALA-OH (the carboxylic acid precursor to the amide) can be conceptually integrated into SPPS frameworks, particularly in fragment condensation strategies.

In a typical Fmoc-based SPPS, peptide chains are built by sequentially adding N-α-Fmoc protected amino acids to a growing chain anchored to a resin. rsc.orgnih.gov Instead of adding single amino acids, a pre-synthesized dipeptide block like Z-ALA-ALA-OH could be coupled to the resin-bound peptide chain. This approach can be advantageous for overcoming difficulties associated with the coupling of certain amino acid sequences. However, using a Z-protected fragment is generally incompatible with standard Fmoc-SPPS because the Z-group requires harsh hydrogenolysis conditions for removal, which is not orthogonal to the acid-labile side-chain protecting groups and resin linkage typically used in Fmoc chemistry.

Therefore, for practical integration, one would use an Fmoc-protected dipeptide, such as Fmoc-Ala-Ala-OH. The use of such dipeptide building blocks, including specialized versions like pseudoproline dipeptides, is a well-established strategy to improve synthetic efficiency, enhance solubility, and disrupt secondary structure formation that can hinder coupling reactions. researchgate.netmerckmillipore.com The synthesis of this compound itself is more suited to solution-phase methods or a specialized solid-phase approach where the final cleavage from the resin directly yields the C-terminal amide. For example, starting with a Rink Amide resin, one could sequentially couple Z-Ala-OH twice, followed by cleavage to yield this compound. nih.gov

Chemical Modifications and Analogue Synthesis for Research Probes

Modifying this compound by introducing reporter tags or non-standard amino acids transforms it from a simple dipeptide into a sophisticated tool for biological research.

Fluorescently labeled peptides are indispensable for studying biological processes such as protein binding, cellular localization, and enzyme activity. jpt.comformulationbio.com Spectroscopic tags can be attached to a peptide at a specific site, often the N-terminus or a side chain of a specific amino acid like lysine or cysteine. formulationbio.com

To create a fluorescent probe based on this compound, one could synthesize an analog where the Z-group is replaced by a fluorescent dye. Alternatively, an analog could be synthesized with an additional amino acid containing a reactive side chain (e.g., lysine) to which a dye could be conjugated post-synthesis. Common fluorescent dyes used for peptide labeling include:

Fluorescein isothiocyanate (FITC): Reacts with primary amines to form a stable thiourea (B124793) linkage. nih.gov

Coumarin derivatives: Such as AMCA, provide blue fluorescence and are known for high quantum yields. lubio.ch

Cyanine dyes (e.g., Cy3, Cy5): Offer a range of excitation and emission wavelengths in the visible and near-infrared spectrum. sb-peptide.com

The choice of dye depends on the specific application, considering factors like brightness, photostability, and potential interference with the peptide's biological activity. lubio.ch These fluorescently labeled versions of this compound could be used to visualize its uptake into cells or its interaction with potential binding partners. nih.gov

Table 2: Common Fluorescent Dyes for Peptide Labeling

Dye Family Example(s) Excitation (nm, approx.) Emission (nm, approx.) Key Features
Fluorescein FITC, FAM 495 517 Bright green fluorescence; pH-sensitive. sb-peptide.com
Rhodamine TAMRA, TRITC 550 570 Bright orange/red fluorescence; less pH-sensitive than fluorescein. sb-peptide.com
Coumarin AMCA, Tide Fluor 1 350 445 Blue fluorescence; high quantum yield; good for multiplexing. lubio.ch
Cyanine Cy3, Cy5, Cy7 550 - 750 570 - 770 Narrow emission spectra; available in a wide range of wavelengths. sb-peptide.com
Alexa Fluor Various 350 - 790 440 - 810 High photostability and brightness; pH-insensitive. jpt.com

Incorporation of Non-Canonical Amino Acids and Peptidomimetics

Incorporating non-canonical amino acids (ncAAs) or altering the peptide backbone to create peptidomimetics are powerful strategies to enhance the properties of peptides. researchgate.netsigmaaldrich.com These modifications can improve proteolytic stability, increase receptor affinity and selectivity, and impose specific conformational constraints. uminho.pt

For this compound, this could involve several approaches:

Substitution with D-amino acids: Replacing one or both L-alanine residues with D-alanine would create a diastereomer resistant to degradation by proteases. researchgate.net

Side-chain modification: Using ncAAs with altered side chains, such as β-cyclohexyl-L-alanine or 3,4-difluoro-L-phenylalanine, can introduce new functionalities or steric properties. mit.edu Thousands of ncAAs are synthetically accessible for incorporation via SPPS. frontiersin.org

Backbone modification: The amide bond itself can be replaced with a bioisostere to create a peptidomimetic. For example, substituting the α-carbon with a nitrogen atom results in an azapeptide, which can alter conformation and improve stability. researchgate.net

These strategies allow for the high-resolution dissection of structure-activity relationships. frontiersin.org By systematically replacing the alanine residues in this compound with a diverse set of ncAAs, researchers can fine-tune the molecule's properties for specific applications, such as developing more potent enzyme inhibitors or more stable research probes. mdpi.comrsc.org

Advanced Spectroscopic and Structural Characterization in Peptide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of peptides in solution. creative-biostructure.com It provides atomic-resolution information on conformational preferences and the rates of interconversion between different states. creative-biostructure.comcopernicus.org

The conformation of a peptide backbone is largely defined by its dihedral angles (φ, ψ). Theoretical calculations, such as those performed on the related model For-Ala-Ala-NH2, have identified numerous stable conformations, including various β-turns. cdnsciencepub.com For alanine-containing peptides, NMR chemical shifts, particularly of ¹Hα, ¹³Cα, and ¹³Cβ, are sensitive to these backbone torsion angles. elte.huelte.hu By comparing experimentally measured chemical shifts with those predicted from quantum mechanical calculations for different conformations, it is possible to deduce the preferred solution-state structure. elte.hu

Intramolecular hydrogen bonds are critical in stabilizing specific peptide conformations, such as α-helices and β-turns. vaia.com These bonds can be identified and characterized by NMR through several methods. For instance, the temperature dependence of amide proton chemical shifts can distinguish between solvent-exposed and hydrogen-bonded protons. Furthermore, Nuclear Overhauser Effect (NOE) correlations provide distance constraints between protons, which can confirm the proximity of atoms involved in a hydrogen-bonded turn. rsc.org In studies of related peptides, the presence of an intramolecular hydrogen bond between a donor N-H and an acceptor C=O group has been confirmed through both solid-state X-ray crystallography and inferred from NMR data in solution. rsc.org

Peptides in solution are not static entities but often exist as an ensemble of interconverting conformers. copernicus.org NMR spectroscopy is uniquely suited to characterize these dynamic processes. creative-biostructure.commdpi.com The rate of interconversion between different conformations can influence the appearance of the NMR spectrum. copernicus.org

If the exchange between conformers is slow on the NMR timescale, separate sets of signals will be observed for each species. copernicus.org Conversely, fast exchange results in a single set of population-weighted average signals. copernicus.org Lineshape analysis and exchange spectroscopy (EXSY) experiments can be used to determine the rates of these interconversion processes. creative-biostructure.com For peptides capable of forming cis/trans isomers around the peptide bond, NMR can quantify the populations of each isomer and the energy barrier to their interconversion. core.ac.uk This dynamic information is crucial for a complete understanding of the peptide's behavior and its potential interactions. Molecular dynamics simulations, often used in conjunction with NMR data, can provide a detailed picture of the conformational space sampled by the peptide over time. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure, bonding, and non-covalent interactions within Z-ALA-ALA-NH2.

The amide groups in the peptide backbone give rise to several characteristic vibrational bands. nih.gov

Amide I: This band, occurring in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration. researchgate.net Its frequency is highly sensitive to the secondary structure of the peptide and the hydrogen-bonding environment of the carbonyl group.

Amide II: Located around 1550 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. mit.edu

Amide III: This is a more complex band found in the 1200-1400 cm⁻¹ region, resulting from a mixture of C-N stretching, N-H bending, and other vibrations. mit.edu

The precise frequencies and shapes of these amide bands in the IR and Raman spectra of this compound can be correlated with specific conformational states, such as β-turns or extended structures. nih.govresearchgate.net For example, theoretical studies on related dipeptides have assigned specific frequencies to the amide I modes of different peptide bonds within the molecule. researchgate.net

The table below summarizes typical frequency ranges for the primary amide bands.

Amide BandApproximate Frequency Range (cm⁻¹)Primary Vibrational Modes
Amide I1600 - 1700C=O Stretch researchgate.net
Amide II~1550N-H Bend, C-N Stretch mit.edu
Amide III1200 - 1400C-N Stretch, N-H Bend mit.edu
Amide A~3300N-H Stretch mit.edu

This table provides generalized frequency ranges. Specific values for this compound would be determined experimentally.

Vibrational spectroscopy is particularly sensitive to the formation of hydrogen bonds. nih.gov An intramolecular hydrogen bond, which is a bond formed within the same molecule, is crucial for stabilizing folded structures like helices and turns. vaia.comustc.edu.cn Intermolecular hydrogen bonds, which are bonds between different molecules, are key to the formation of structures like β-sheets. vaia.comnih.gov

The involvement of an N-H group in a hydrogen bond typically causes its stretching frequency (Amide A band, ~3300 cm⁻¹) to shift to a lower wavenumber (red-shift) and the band to become broader and more intense. researchgate.net Similarly, a hydrogen-bonded C=O group (Amide I band) will also exhibit a red-shift. researchgate.net By analyzing these spectral shifts in the IR and Raman spectra of this compound, the presence and relative strength of both intramolecular and intermolecular hydrogen bonds can be determined. nih.govresearchgate.net Studies on model systems have demonstrated the ability to distinguish between conformers with and without intramolecular hydrogen bonds based on their distinct vibrational spectra. ustc.edu.cn

Mass Spectrometry Techniques in Peptide Characterization and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for the characterization and purity assessment of synthetic peptides like this compound. psu.edu It provides a precise determination of the molecular weight and can be used to confirm the amino acid sequence. wiley-vch.de

High-resolution mass spectrometry can verify the elemental composition of the peptide with high accuracy, confirming that the correct molecular formula has been achieved. nih.gov Tandem mass spectrometry (MS/MS) is employed for sequencing. In this technique, the peptide ion is isolated, fragmented through methods like collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. researchgate.net The fragmentation typically occurs at the peptide bonds, producing a series of b- and y-type ions, from which the amino acid sequence can be reconstructed. researchgate.net

Furthermore, MS is a powerful tool for assessing the purity of the peptide sample. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) can separate the target peptide from impurities, such as by-products from the synthesis, truncated sequences, or molecules with modifications that were not intended. nih.govlcms.cz The high sensitivity of MS allows for the detection and identification of these impurities even at very low levels, providing a comprehensive profile of the sample's purity. nih.govlcms.cz

The table below illustrates the type of information obtained from mass spectrometry.

Analysis TypeTechniqueInformation Obtained
Molecular Weight ConfirmationFull Scan MSConfirms the mass of the intact this compound molecule. wiley-vch.de
Sequence VerificationTandem MS (MS/MS)Fragments the peptide to confirm the Ala-Ala sequence. researchgate.net
Purity AnalysisLC-MSSeparates and identifies impurities based on mass and retention time. nih.govlcms.cz

Identification of Synthetic Products and Byproducts

The synthesis of this compound is typically achieved through liquid-phase peptide synthesis (LPPS). bachem.com This process involves the coupling of an N-terminally protected alanine (B10760859), Z-L-Alanine, with an alanine derivative that is amidated at the C-terminus, L-Alanine-amide (L-Ala-NH2). researchgate.net The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the N-terminal α-amino group, preventing self-polymerization during the coupling reaction. bachem.compeptide.com

The coupling reaction requires an activating agent to convert the carboxylic acid of Z-L-Alanine into a more reactive species, facilitating the formation of the peptide bond with the free amino group of L-Ala-NH2. While this method is direct, it is not without the potential for side reactions. The primary synthetic goal is the formation of the desired dipeptide, but several byproducts can also arise, complicating purification.

Potential Synthetic Products and Byproducts:

Compound TypeChemical Name/DescriptionSignificance in Synthesis
Target Product N-α-Benzyloxycarbonyl-L-alanyl-L-alaninamide (this compound)The desired dipeptide product.
Unreacted Starting Material Z-L-AlanineIncomplete reaction leads to its presence in the final mixture.
Unreacted Starting Material L-Alanine-amideExcess reactant or incomplete coupling.
Racemized Product Z-D-Ala-L-Ala-NH2 or Z-L-Ala-D-Ala-NH2Activation of the carboxylic acid can lead to epimerization at the α-carbon, a common side reaction in peptide synthesis.
Polymerization Byproduct Z-(Ala)n-NH2 (n>2)If the C-terminus of the second alanine residue is not protected (e.g., as an amide), it can polymerize, leading to longer peptide chains. researchgate.net

The identification and separation of these species from the target compound are crucial for obtaining a pure product and are typically accomplished using chromatographic techniques like HPLC, with confirmation by mass spectrometry and NMR.

Investigations of Fragmentation Pathways

Tandem mass spectrometry (ESI-MS/MS) is a powerful technique for elucidating the structure of peptides by analyzing their fragmentation patterns in the gas phase. For this compound, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would be expected to yield a series of characteristic fragment ions.

Studies on Nα-protected dipeptides show that fragmentation is heavily influenced by the protecting group and the peptide sequence. nih.gov Unlike unprotected dipeptides, which primarily form y₁⁺ and a₁⁺ ions, N-terminally protected peptides often yield significant b-series ions. nih.gov The fragmentation of this compound would likely proceed through several key pathways:

Formation of b-ions: Cleavage of the peptide amide bond results in b-ions, which contain the N-terminus. The b₁ ion corresponds to the Z-Ala residue, while the b₂ ion represents the full protonated peptide that has lost its C-terminal amide group.

Formation of y-ions: This complementary fragmentation pathway produces y-ions, which contain the C-terminus. The y₁ ion corresponds to the protonated Ala-NH₂ fragment.

Neutral Losses: The protonated parent molecule can lose neutral fragments, such as the entire benzyloxycarbonyl group or parts of it (e.g., toluene (B28343) or CO₂). The loss of the entire protecting group is a common feature in the mass spectra of Fmoc-protected peptides and would be an expected pathway for Z-protected peptides as well. nih.gov

Predicted Major Fragment Ions for this compound ([M+H]⁺):

Ion TypeFragment StructureDescription
b₁ [Z-Ala]⁺Formed by cleavage of the Ala-Ala peptide bond. Its presence is characteristic of N-terminally protected peptides. nih.gov
y₁ [H-Ala-NH₂]⁺Represents the C-terminal amino acid amide.
[M+H - NH₃]⁺ Loss of ammonia (B1221849) from the C-terminal amide.
[M+H - C₇H₇]⁺ Loss of the benzyl (B1604629) group from the Z-protecting group.
[M+H - CO₂]⁺ Loss of carbon dioxide from the Z-protecting group.
Immonium Ion [H₂N⁺=CH(CH₃)]A small, characteristic fragment corresponding to the alanine side chain. researchgate.net

These fragmentation pathways provide a structural fingerprint, allowing for unambiguous identification and differentiation from isomeric or byproduct contaminants.

Theoretical Crystallographic Studies and Solid-State Structural Insights

While a specific, experimentally determined crystal structure for this compound is not publicly documented, its solid-state conformation and packing can be conceptually analyzed by drawing from theoretical principles and the known structures of related protected dipeptides. iucr.org

Crystal Structure Analysis of this compound and Related Peptides (Conceptual)

The crystal structure of a peptide is determined by a delicate balance of intramolecular and intermolecular forces, including hydrogen bonding and van der Waals interactions. Based on studies of similar compounds like N-benzyloxycarbonylprolyl-N-amino-alanine isopropylamide iucr.org and Z-Ala-Ile-OH iucr.org, a conceptual model for the crystal structure of this compound can be proposed.

The molecule would likely adopt a relatively extended conformation. A key structural feature of a related N-amino dipeptide is a trans-planar amide group. iucr.org The backbone dihedral angles (φ, ψ) would be constrained to avoid steric clashes, while allowing for the formation of a stable hydrogen-bonding network. The bulky, aromatic Z-group at the N-terminus and the amide group at the C-terminus are expected to play dominant roles in directing the crystal packing. iucr.org

Conceptual Crystallographic Data for this compound:

ParameterConceptual Value/DescriptionSignificance
Crystal System Orthorhombic or MonoclinicThese systems are common for chiral, protected dipeptides. iucr.org
Space Group P2₁2₁2₁ or P2₁Common chiral space groups that accommodate enantiomerically pure molecules.
Conformation ExtendedAn extended backbone conformation is often favored to maximize intermolecular hydrogen bonding. iucr.org
Amide Bond Trans planarThe peptide bond is expected to be in the lower-energy trans configuration.
Intramolecular H-Bond UnlikelyAn extended conformation typically precludes the formation of intramolecular hydrogen bonds like those seen in β-turns.

Insights into Supramolecular Assembly and Packing

The supramolecular assembly of this compound in the solid state would be primarily governed by a network of intermolecular hydrogen bonds. The hydrogen-bonding patterns in dipeptide crystals are often dominated by head-to-tail chains involving the N-terminal and C-terminal groups. researchgate.net

In the case of this compound, the key hydrogen bond donors are the N-H group of the second alanine and the two N-H protons of the C-terminal amide. The acceptors are the carbonyl oxygen atoms of the peptide backbone and the Z-group. A probable packing motif would involve:

Head-to-tail chains: The N-H of one molecule's peptide bond could form a hydrogen bond with the carbonyl oxygen of the Z-group on an adjacent molecule. iucr.org

Amide-to-Amide Interactions: The C-terminal amide groups could form hydrogen bonds with each other or with the peptide backbone carbonyls of neighboring molecules, creating layers or ribbons.

Aromatic Stacking: The aromatic rings of the benzyloxycarbonyl groups may engage in π-π stacking interactions, further stabilizing the crystal lattice and often leading to layered structures.

These interactions would create a well-defined, three-dimensional architecture, where planes or layers of hydrogen-bonded molecules are stacked together, with the hydrophobic Z-groups potentially forming distinct domains within the crystal. iucr.org The specific arrangement is highly dependent on the chirality of the amino acids, as even small changes in sequence or stereochemistry can lead to vastly different self-assembled structures. nih.govacs.org

Table of Compounds

Abbreviation / Trivial NameFull Chemical Name
This compoundN-α-Benzyloxycarbonyl-L-alanyl-L-alaninamide
Z-L-AlanineN-α-Benzyloxycarbonyl-L-alanine
L-Ala-NH2L-Alaninamide
Z-Ala-Ile-OHN-α-Benzyloxycarbonyl-L-alanyl-L-isoleucine
Z-Pro-ψ[CO-N(NH2)]-Ala-NHiPrN-benzyloxycarbonylprolyl-N-amino-alanine isopropylamide
Fmoc(9-fluorenylmethyl)oxy]carbonyl

Theoretical and Computational Investigations of Z Ala Ala Nh2 and Peptide Conformation

Quantum Chemical Calculations (Ab Initio, DFT) for Electronic Structure and Energetics

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like Z-ALA-ALA-NH2. ajol.info These methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, charge distributions, and the energies of different conformations.

For dipeptides, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to be reliable for studying biological molecules. ajol.info The inclusion of polarization and diffuse functions in the basis set, such as in 6-31+G(d,p), is crucial for accurately describing the interatomic interactions, chemical bonds, and weak interactions like hydrogen bonds that govern peptide conformation. ajol.info

The potential energy surface (PES) of a peptide maps the energy of the molecule as a function of its conformational degrees of freedom, primarily the backbone dihedral angles phi (φ) and psi (ψ). For alanine-containing dipeptides, the PES typically reveals several low-energy regions corresponding to stable conformations. nih.govnih.gov

Studies on the analogous blocked dipeptide, N-acetyl-L-alanine-N'-methylamide (Ac-Ala-NHMe), provide a foundational understanding of the conformational preferences applicable to this compound. The primary minima on the gas-phase PES correspond to conformations that allow for the formation of intramolecular hydrogen bonds. nih.gov

The major stable conformations identified in computational studies of alanine (B10760859) dipeptides include:

C7eq (β-turn): Characterized by a seven-membered ring formed by a hydrogen bond between the C=O of the acetyl group and the N-H of the methylamide group.

C5 (extended): A more extended conformation stabilized by a five-membered ring hydrogen bond.

α-helix (αR): Corresponding to the right-handed alpha-helical region of the Ramachandran plot.

Polyproline II (pPII): An extended, left-handed helical structure.

The following table summarizes the typical φ and ψ angles for these conformations based on studies of alanine dipeptides.

ConformationApproximate φ Angle (°)Approximate ψ Angle (°)Key Features
C7eq -80+80Intramolecular C=O(i)...H-N(i+1) hydrogen bond
C5 -150+150Intramolecular C=O(i)...H-N(i) hydrogen bond
αR -70-40Right-handed helical region
pPII -75+145Extended, left-handed helix

This data is representative of alanine dipeptides and serves as a model for this compound.

The benzyloxycarbonyl (Z) group in this compound is significantly bulkier than the acetyl group in Ac-Ala-NHMe. This steric hindrance is expected to influence the relative energies of the minima on the PES, potentially disfavoring certain conformations and altering the accessible conformational space.

Intramolecular hydrogen bonds are critical in stabilizing the folded structures of peptides. researchgate.netresearchgate.net In this compound, several potential intramolecular hydrogen bonds can form, primarily involving the amide protons and carbonyl oxygens of the peptide backbone. The strength and geometry of these hydrogen bonds can be analyzed using methods like Natural Bond Orbital (NBO) analysis. researchgate.net

The key intramolecular hydrogen bonds that define the stable conformations of dipeptides are:

C=O(i)···H-N(i+1): This interaction forms a seven-membered ring, known as a γ-turn, and is characteristic of the C7eq conformation.

C=O(i)···H-N(i): This forms a five-membered ring and stabilizes the C5 conformation.

The dynamics of these hydrogen bonds, including their formation and breakage, are fundamental to the peptide's flexibility and conformational transitions. The benzyloxycarbonyl group can also participate in weaker C-H···O interactions, further influencing the conformational preferences. pnas.org

The surrounding solvent environment plays a crucial role in determining the conformational equilibrium of peptides. pnas.orgupc.edu Computational models can account for solvent effects through either implicit or explicit models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. Studies have shown that increasing the dielectric constant of the environment shifts the conformational populations. For instance, in a non-polar solvent like chloroform, conformations with strong intramolecular hydrogen bonds (like C7eq) are favored. In contrast, polar solvents like water can effectively solvate the peptide backbone, weakening the intramolecular hydrogen bonds and favoring more extended conformations like pPII and β-structures. upc.edu

Explicit Solvation Models: These models involve simulating the peptide surrounded by a number of individual solvent molecules (e.g., water). This approach is computationally more demanding but allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding between the peptide and water molecules. nih.gov Explicit solvent simulations have demonstrated that the stabilization of certain conformations, like the αR, is due to specific interactions with solvent molecules. upc.edu The hydration shell around the peptide is not uniform and its structure is influenced by the peptide's conformation. nih.gov

For this compound, the interplay between the bulky, relatively non-polar Z-group and the polar peptide backbone in an aqueous environment would lead to a complex conformational landscape. The hydrophobic nature of the benzyl (B1604629) group might promote conformations where it is shielded from water, while the peptide backbone seeks to maximize its hydrogen bonding with the solvent.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While quantum chemical calculations are excellent for determining the energetics of static conformations, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of peptides over time. aip.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility and conformational transitions of the molecule. sci-hub.se

MD simulations generate trajectories that trace the positions of all atoms as a function of time. By analyzing these trajectories, one can map the conformational space sampled by the peptide. pnas.org Ramachandran plots generated from MD simulations show the distribution of φ and ψ angles visited over the course of the simulation, providing a picture of the peptide's flexibility. pnas.org

For alanine dipeptides, simulations show rapid interconversion between the different conformational basins (αR, β, pPII) on the nanosecond timescale. pnas.org The relative populations of these states can be determined by averaging over the simulation ensemble. These populations are sensitive to the force field used in the simulation and the solvent model. nih.gov

The flexibility of this compound would be characterized by the torsional dynamics of the backbone (φ, ψ angles), the side-chain methyl groups, and the benzyloxycarbonyl group. The bulky Z-group might slow down some of the conformational transitions compared to a smaller acetylated dipeptide.

MD simulations are particularly useful for studying the pathways and mechanisms of conformational transitions. researchgate.net For a dipeptide like this compound, this involves observing the transitions between extended and folded (hydrogen-bonded) states.

Enhanced sampling techniques in MD, such as replica-exchange MD (REMD), can be used to overcome energy barriers and more thoroughly explore the conformational landscape, providing better statistics on the folding propensities of the peptide. nih.gov These studies on model alanine systems indicate a significant intrinsic propensity for conformations like pPII and α-helical structures even in short peptides, which are considered building blocks for protein folding. nih.gov The balance between these conformations is delicate and is influenced by terminal blocking groups, sequence, and solvent. The Z-group and the C-terminal amide in this compound act as blocking groups, and their specific chemical nature will modulate the intrinsic folding propensities of the alaninyl-alanine core.

Force Field Development and Validation for Peptide Modeling

Molecular dynamics (MD) simulations, which rely on force fields, are powerful tools for studying the atomistic-level dynamics of biomolecules. acs.org The accuracy of these simulations is critically dependent on the quality of the force field parameters. acs.orgwustl.edu For peptides like this compound, the force field must accurately represent the potential energy surface, which dictates the molecule's accessible conformations and the transitions between them.

Force fields such as AMBER, CHARMM, GROMOS, and OPLS are commonly used for peptide simulations. wustl.edu The parameterization of these force fields is a complex process that involves fitting the analytical functions to a combination of high-level quantum mechanical (QM) calculations and experimental data. cdnsciencepub.com For peptides, particular attention is paid to the parameters governing bond lengths, bond angles, and especially dihedral (torsional) angles, as these are the primary determinants of the peptide backbone and side-chain conformations. cdnsciencepub.comnih.gov

The development of accurate force field parameters for this compound requires special consideration due to the N-terminal benzyloxycarbonyl (Z) protecting group. This group is not a standard amino acid residue, and its parameters are often not included in default biomolecular force fields. Researchers must therefore develop or adapt parameters for this "non-standard" residue.

The parameterization process for an analog of this compound typically follows these steps:

Quantum Mechanical Calculations : High-level ab initio or Density Functional Theory (DFT) calculations are performed on model compounds to map the potential energy surface. researchgate.net For this compound, a suitable model could be the dipeptide itself or smaller fragments like N-methylacetamide (to model the peptide bond) and toluene (B28343) (to model the benzyl group of the Z-cap). These calculations yield crucial data on bond lengths, angles, and, most importantly, the energy profiles associated with the rotation around key dihedral angles (e.g., φ, ψ, and χ). elte.hu

Charge Derivation : Partial atomic charges are derived by fitting them to the electrostatic potential (ESP) calculated by the QM methods. frontiersin.org The Restrained Electrostatic Potential (RESP) fitting approach is commonly used as it provides more stable and transferable charges, which is crucial for simulations in different environments. frontiersin.org

Torsional Parameter Fitting : The torsional parameters are adjusted to reproduce the QM energy profiles for dihedral angle rotations. This is one of the most critical steps, as these parameters dictate the conformational preferences of the peptide backbone (φ, ψ angles) and side chains (χ angles). For instance, studies on the similar dipeptide Ac-Ala-NHMe show it favors conformations like the inverse γ-turn (γ′) and the extended β-sheet (βS) in the gas phase, while preferring polyproline II (βP) and α-helical (αR) structures in solution. nih.gov The force field must be able to replicate these preferences.

Manual Implementation for Non-Standard Groups : In a study of Z-capped alanine peptides (Z-Ala(n)-NHMe/NH2), the Z-group was not present in the amber99sb force field and had to be implemented manually. ru.nl This involves defining new atom types for the Z-group, assigning initial parameters based on analogous known molecules (e.g., from the General Amber Force Field, GAFF), and then refining them against QM data. frontiersin.org

Below is a table illustrating typical atom types and their parameters that would be developed or refined for the Z-group in a force field like AMBER.

Atom TypeDescriptionCharge (e)van der Waals Radius (Å)Well Depth (kcal/mol)
CZ Aromatic C in Benzyl-0.1151.90800.0860
HZ H on Aromatic Ring+0.1151.45900.0157
C Carbonyl C in Carbamate+0.7031.90800.0860
O Carbonyl O in Carbamate-0.5681.66120.2100
OS Ester O in Carbamate-0.4001.68370.1700
CT Aliphatic C in Benzyl Linker+0.0651.90800.1094
H1 H on Aliphatic Linker+0.1001.48700.0157
Note: These parameters are illustrative and based on typical values from AMBER/GAFF force fields. The actual values would be derived from rigorous QM calculations and fitting for the specific molecule.

Validation is a crucial step to ensure that the parameterized force field can accurately predict the behavior of this compound. This is achieved by comparing the results of molecular dynamics simulations with experimental data. researchgate.net The primary sources of experimental data for conformational validation are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orguzh.ch

X-ray Crystallography provides high-resolution structural data of molecules in their crystalline state. wikipedia.org While no crystal structure for this compound is publicly available, the structure of a closely related dipeptide, Z-Ala-Ile-OH, has been determined. iucr.org It crystallizes in the orthorhombic space group P2₁2₁2₁, and its structure is stabilized by a network of hydrogen bonds. iucr.org Such data provides precise measurements of bond lengths, bond angles, and dihedral angles that serve as a benchmark for computational models. A refined force field should be able to reproduce the crystallographic conformation with low root-mean-square deviation (RMSD).

NMR Spectroscopy provides information about the conformational ensemble of a peptide in solution. uzh.ch Key NMR parameters used for validation include:

Nuclear Overhauser Effects (NOEs): These provide information on through-space distances between protons, helping to identify short-range contacts characteristic of specific secondary structures. uzh.ch

Scalar (J) couplings: The magnitude of three-bond J-couplings (³J) is related to the intervening dihedral angle via the Karplus equation. jeol.com For instance, the ³J(HNCαH) coupling constant is dependent on the backbone dihedral angle φ. By calculating these J-couplings from an MD simulation ensemble and comparing them to experimental values, researchers can validate the accuracy of the simulated conformational population. zenodo.org

The table below presents a hypothetical comparison between experimental dihedral angles (derived from a related crystal structure or NMR data) and those predicted by a computational model for a dipeptide like this compound. Discrepancies between these values guide the refinement of the force field's torsional parameters until the simulation results are in good agreement with experimental reality.

Dihedral AngleDescriptionExperimental Value (degrees) (from Z-Ala-Ile-OH crystal structure) iucr.orgComputationally Predicted (degrees) (from MD Simulation)
φ (Ala1) C'-N-Cα-C' of first Ala-75.3-78 ± 5
ψ (Ala1) N-Cα-C'-N of first Ala145.8142 ± 10
ω (Ala1) Cα-C'-N-Cα between residues178.1179 ± 3
φ (Ala2) C'-N-Cα-C' of second Ala-80.1-82 ± 6
ψ (Ala2) N-Cα-C'-N of second Ala135.2138 ± 12
χ1 (Ala1) N-Cα-Cβ-Hβ of first Ala60.560 ± 8
χ1 (Ala2) N-Cα-Cβ-Hβ of second Ala58.959 ± 7
Note: Computational values are represented as an average ± standard deviation from a simulation to reflect dynamic fluctuations. Experimental values are from the single conformation present in the Z-Ala-Ile-OH crystal structure for illustrative purposes. iucr.org

This iterative process of parameterization against QM data and validation against experimental results ensures the development of a robust and predictive force field for simulating this compound and its analogs, enabling deeper insights into their conformational dynamics and biological function.

Biochemical and Enzymatic Interaction Studies Mechanistic Focus

Z-Ala-Ala-NH2 as a Substrate for Proteolytic Enzymes

The utility of this compound as a substrate is rooted in its peptide nature, making it a target for enzymes that cleave peptide bonds. Its relatively simple structure provides a defined point of interaction for researchers to study the fundamental mechanisms of enzyme action.

Kinetic Characterization of Enzyme Activity using this compound

Kinetic studies are fundamental to understanding how enzymes function. mhmedical.comnih.gov By measuring the rate of this compound cleavage, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (KM) and the maximal velocity (Vmax). nih.gov These parameters provide quantitative measures of an enzyme's affinity for the substrate and its catalytic efficiency. nih.gov For instance, the KM value for the legumain substrate Z-Ala-Ala-Asn-AMC was determined to be 25.7 μM. nih.gov Such kinetic analyses are crucial for comparing the activity of different enzymes or the effect of mutations on enzyme function. mhmedical.com The process often involves monitoring the reaction progress over time under initial velocity conditions, where the substrate concentration is not a limiting factor. mhmedical.comnih.gov

Elucidation of Enzyme Substrate Specificity and Recognition Motifs

This compound and its analogs are instrumental in mapping the substrate specificity of proteases. escholarship.org By systematically altering the amino acid residues in the peptide, scientists can identify the specific sequences or "recognition motifs" that an enzyme prefers. canterbury.ac.nz This helps in understanding how an enzyme selects its physiological targets. For example, studies on legumain have shown its high specificity for cleaving peptide bonds C-terminal to asparagine (Asn). uio.no However, under acidic conditions, its specificity can shift to include aspartic acid (Asp). nih.govuio.no This dual specificity is a key aspect of its biological function. The determination of substrate specificity is a critical step in understanding the biological roles of proteases and can guide the design of specific substrates and inhibitors. escholarship.orgacs.org

Mechanistic Studies of Legumain Activity with Z-Ala-ALA-Asn-AMC Analogs

Analogs of this compound, particularly those with a fluorogenic reporter group like 7-amino-4-methylcoumarin (B1665955) (AMC), such as Z-Ala-Ala-Asn-AMC (Z-AAN-AMC), are powerful tools for studying enzyme mechanisms. pnas.orgresearchgate.net The cleavage of the amide bond releases the fluorophore, providing a continuous and sensitive measure of enzyme activity. nih.govuio.no Studies using Z-AAN-AMC have been pivotal in understanding the activation and regulation of legumain, a cysteine protease. pnas.orgresearchgate.netnih.gov Research has revealed that legumain's activity is pH-dependent, with optimal cleavage of Asn-containing substrates at pH 5.8 and Asp-containing substrates at pH 4.5. nih.gov Furthermore, these studies have uncovered that legumain can exhibit both endopeptidase and, unexpectedly, carboxypeptidase activity, depending on its activation state. pnas.orgresearchgate.netnih.gov

Table 1: Kinetic Parameters for Legumain Activity This table is interactive. You can sort and filter the data.

Substrate Enzyme KM (µM) kcat/KM (s-1M-1) pH Optimum
Z-Ala-Ala-Asn-AMC Legumain 25.7 nih.gov 36100 nih.gov 5.8 nih.gov
Ac-D-Tyr-Tic-Thr-Asn-ACC Legumain N/A N/A 5.8 nih.gov
Ac-D-Tyr-Tic-Thr-Asp-ACC Legumain N/A 1600 nih.gov 4.5 nih.gov

Role in Enzyme Inhibition Mechanism Elucidation

Beyond its role as a substrate, the this compound structure serves as a foundational scaffold for designing potent and specific protease inhibitors. mdpi.comnih.gov Understanding how these inhibitors interact with their target enzymes provides deep insights into the enzyme's catalytic mechanism and binding preferences. nih.gov

This compound as a Scaffold for Designing Protease Inhibitors (e.g., ACE, Papain)

The dipeptide structure of this compound provides a template that can be chemically modified to create inhibitors for various proteases. For example, derivatives of this scaffold have been explored in the design of inhibitors for Angiotensin-Converting Enzyme (ACE) and papain. scholarsresearchlibrary.comnih.govwikipedia.org In the case of ACE, a zinc metalloprotease, inhibitors are designed to interact with the active site zinc ion and mimic the C-terminal carboxylate of ACE substrates. scholarsresearchlibrary.comnih.gov For papain, a cysteine protease, azapeptide esters derived from similar peptide structures have been shown to be effective, time-dependent inhibitors. nih.gov The versatility of the this compound scaffold allows for the development of inhibitors with varying mechanisms of action, from competitive to irreversible. ucd.iecdnsciencepub.com The design of such inhibitors often involves creating peptidomimetic structures that are more stable in a biological environment than natural peptides. nih.gov

Investigation of Inhibitor Binding Modes and Interactions with Enzyme Active Sites

Studying how inhibitors derived from the this compound scaffold bind to their target enzymes is crucial for understanding the forces that govern molecular recognition. Techniques like X-ray crystallography and molecular docking are used to visualize the inhibitor bound within the enzyme's active site. portlandpress.complos.orgnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues of the enzyme. peerj.com For instance, the binding of inhibitors to ACE involves interactions with residues in the S1, S2, S1', and S2' pockets of the enzyme. nih.gov Similarly, the inhibition of papain by peptide-derived inhibitors involves the formation of a covalent bond with the active site cysteine residue. ucd.iecdnsciencepub.com Understanding these binding modes at a molecular level is essential for the rational design of more potent and selective inhibitors. acs.org

Table 2: Investigated Protease Inhibitors Based on Peptide Scaffolds This table is interactive. You can sort and filter the data.

Inhibitor Scaffold/Class Target Enzyme Key Features of Inhibition
Azapeptide Esters Papain Time-dependent inhibition, selective for cysteine proteases. nih.gov
Phosphinic Peptides (e.g., RXP 407) Angiotensin-Converting Enzyme (ACE) Selective inhibition of the N-domain of ACE. scholarsresearchlibrary.com
Peptidomimetic Scaffolds SARS-CoV-2 Main Protease (Mpro) Conformationally restricted to mimic bioactive conformation, highly selective. nih.gov
Dipeptide Glyoxal (B1671930) (e.g., Z-Phe-Ala-COCHO) Papain Forms a thiohemiacetal with the catalytic thiol group. ucd.ie

Studies on Acyl-Enzyme Intermediate Formation and Deacylation

The catalytic mechanism of many proteases, particularly serine and cysteine proteases, involves the formation of a transient acyl-enzyme intermediate. thieme-connect.de In this process, the enzyme rapidly reacts with a substrate, such as a peptide ester, to form a covalent intermediate, which is subsequently hydrolyzed. thieme-connect.de The rate-limiting step in this catalytic cycle is the partitioning of this intermediate between hydrolysis by water and aminolysis by a nucleophile. thieme-connect.de

Studies utilizing peptide derivatives are crucial for elucidating the kinetics of these steps. For instance, in serine proteases, the catalytic triad (B1167595) (Ser-His-Asp) facilitates a nucleophilic attack on the substrate's carbonyl group, leading to the formation of a tetrahedral intermediate that precedes the acyl-enzyme complex. ucd.ieresearchgate.net Research on chymotrypsin (B1334515) has shown that while glyoxal inhibitors react stereospecifically to form hemiketals that mimic this tetrahedral intermediate, aldehyde inhibitors can form two diastereomeric hemiacetals. ucd.ie

The efficiency of the deacylation step, which regenerates the free enzyme, can be influenced by various factors. The pH of the environment plays a critical role; for example, the formation of an acyl-enzyme intermediate with papain was observed to decrease in a sigmoidal manner with increasing pH. Furthermore, the nature of the nucleophile attacking the acyl-enzyme intermediate significantly affects the outcome, with different amino acid amides exhibiting varying efficiencies in peptide bond formation. researchgate.net The specificity of the enzyme for the nucleophile at its S' subsites is a key determinant in this partitioning process. thieme-connect.de

Peptide-Enzyme Recognition and Binding Studies

Understanding how enzymes recognize and bind specific peptide sequences is fundamental to biochemistry and drug design. mdpi.com The use of this compound and its analogs has been instrumental in mapping the substrate recognition sites of various proteases.

The specificity of a protease is dictated by the chemical nature and shape of its substrate-binding sites, often termed S-sites (non-primed) and S'-sites (primed). nih.gov By systematically altering the amino acid sequence of peptide substrates and inhibitors, researchers can probe the preferences of these sites. For example, studies on serine proteases like rat chymotrypsin and trypsin have utilized libraries of pentapeptide nucleophiles to map the S' subsite specificity. nih.gov These studies revealed that the P'1 and P'2 residues of the nucleophile can influence its efficiency by over two orders of magnitude. nih.gov

In the case of proteinase K, a serine protease, X-ray crystallography of a complex with a hexapeptide inhibitor analog revealed how the enzyme's flexible substrate recognition segments (Gly100-Tyr104 and Ser132-Gly136) move to accommodate the inhibitor. researchgate.net This provided the first glimpse of a substrate analog bound to the P1' and P2' sites of a subtilisin-like enzyme. researchgate.net Similarly, analogs of this compound can be used to probe the S1 pocket of enzymes like legumain, which exhibits a zwitterionic nature that determines its substrate specificity. nih.govpnas.org

The binding of a peptide to an enzyme is often not a simple lock-and-key mechanism but rather an "induced-fit" process, where both the peptide and the enzyme may undergo conformational changes upon complexation. acs.org These changes are often subtle and energetically similar, making them challenging to study. acs.org

X-ray crystallography and NMR spectroscopy are powerful techniques to observe these structural rearrangements. For instance, the binding of a hexapeptide inhibitor to proteinase K caused significant movement in the enzyme's substrate recognition sites. researchgate.net In another example, studies on peptides with a central Pro-Xaa sequence, known to favor β-turns, revealed a range of conformational states upon binding, highlighting the conformational diversity available to even simple peptide-based catalysts. acs.org The interaction between proto-peptides and RNA has also been shown to induce conformational changes, as observed by circular dichroism spectroscopy. gatech.edu These dynamic interactions are crucial for catalytic activity, as they can position key residues for catalysis and stabilize transition states.

Development and Characterization of Enzyme Probes and Biosensors

The development of sensitive and specific probes is essential for studying enzyme activity in various biological contexts. nih.gov this compound and its derivatives have been adapted to create fluorescent probes for in vitro enzymatic assays, enabling real-time monitoring of protease activity and regulation. mdpi.comresearchgate.net

Fluorogenic substrates are designed to be non-fluorescent or have low fluorescence until they are cleaved by a specific enzyme, which releases a highly fluorescent molecule. caymanchem.comcaymanchem.com A common strategy involves coupling a peptide sequence recognized by the target protease to a fluorophore like 7-amino-4-methylcoumarin (AMC) or rhodamine 110. caymanchem.comsmolecule.com

For example, Z-Ala-Ala-Asn-AMC is a widely used substrate for measuring the activity of legumain. smolecule.commedchemexpress.com Upon cleavage of the peptide bond by legumain, the AMC fluorophore is released, and the resulting increase in fluorescence is proportional to the enzyme's activity. smolecule.com Similarly, (Z-Ala-Ala-Ala-Ala)2Rh110 serves as a sensitive fluorogenic substrate for elastase. caymanchem.comcaymanchem.com The cleavage of this substrate by elastase yields the highly fluorescent rhodamine 110. caymanchem.comcaymanchem.com These types of assays are invaluable for screening potential enzyme inhibitors and for studying enzyme kinetics in detail. smolecule.com

Fluorescent probes based on peptide substrates are powerful tools for investigating the complex mechanisms of protease regulation. nih.gov By providing a direct readout of enzymatic activity, these probes allow researchers to study how factors like pH, temperature, cofactors, and inhibitors affect protease function under controlled in vitro conditions. thermofisher.com

For instance, the activity of legumain has been shown to be pH-dependent, and fluorescent substrates can be used to characterize this relationship precisely. pnas.org Competition assays, where a non-fluorescent substrate analog competes with the fluorescent probe for binding to the enzyme's active site, can be used to determine the binding affinities of potential inhibitors or other substrates. nih.govpnas.org Such experiments were crucial in demonstrating that the carboxypeptidase activity of legumain strictly requires a free C-terminus on its substrate. nih.govpnas.org These assays are also essential for the discovery and characterization of small molecule modulators of protease activity, which have significant therapeutic potential. nih.gov

Applications of Z Ala Ala Nh2 As a Research Tool and Model System

Model for Peptide Folding and Conformational Analysis

The process by which a linear chain of amino acids assumes a specific three-dimensional structure is a cornerstone of molecular biology. Small peptides like Z-ALA-ALA-NH2 offer a simplified lens through which to examine the intricate forces and preferences that govern this process.

Beta-turns are critical secondary structural elements where a polypeptide chain reverses its direction, enabling the protein to fold into a compact, globular shape. nih.govpearson.com These turns are defined by the dihedral angles (φ, ψ) of the central amino acid residues and are often stabilized by a hydrogen bond. nih.gov Short peptides are extensively used as models to investigate the intrinsic tendencies of certain amino acid sequences to form these turns. nih.gov

The alanine (B10760859) residues in this compound provide a conformationally simple backbone, free from the steric complexities of bulkier side chains. This allows researchers to focus on the fundamental backbone interactions that lead to the formation of specific turn types. nih.govnih.gov The Z- (benzyloxycarbonyl) group at the N-terminus and the amide (-NH2) at the C-terminus provide protection against unwanted side reactions and mimic the peptide bonds of a larger protein, creating a constrained environment suitable for studying conformational preferences. reddit.com Studies on such model peptides help determine the energetic favorability of different turn structures, such as Type I and Type II β-turns, which are distinguished by the geometry of the central residues. wikipedia.org

Table 1: Ideal Dihedral Angles for Common β-Turn Types wikipedia.org

Turn Typeφi+1ψi+1φi+2ψi+2
I -60°-30°-90°
II -60°120°80°
I' 60°30°90°
II' 60°-120°-80°

Protein folding is often initiated through a "nucleation-collapse" mechanism, where local regions of the polypeptide chain rapidly form stable structures that act as a template for the rest of the protein to fold around. nih.gov Reverse turns are hypothesized to be key nucleation sites because they facilitate the necessary chain reversals that bring distant parts of the protein into proximity. nih.gov

By studying simple dipeptides like this compound, researchers can analyze the earliest events in structure formation. These models help elucidate how interactions within the peptide backbone can stabilize nascent structures, effectively reducing the conformational search space and guiding the folding pathway toward the native state. nih.gov While the full folding process involves a complex interplay of side-chain interactions within a larger protein, understanding the stability of nucleation-prone motifs in minimalist systems is crucial for building comprehensive models of protein folding. nih.govnih.gov

Building Block for Complex Peptide and Peptidomimetic Synthesis

Beyond its role as a model system, this compound is a practical building block in synthetic chemistry, enabling the construction of more complex molecules with potential therapeutic or diagnostic applications.

Amino acids and short peptides are increasingly used as foundational hubs for creating multifunctional molecules, often termed molecular scaffolds. mdpi.com The defined stereochemistry and rigid peptide backbone of this compound make it an excellent core structure. The N-terminal protecting group and C-terminal amide can be selectively modified or extended, allowing for the rational, covalent attachment of various functional units. mdpi.com This approach is used to design ligands that can interact with biological targets, where the dipeptide scaffold serves to orient appended chemical groups in a precise three-dimensional arrangement to optimize binding.

In the stepwise chemical synthesis of peptides, particularly via solid-phase peptide synthesis (SPPS), using pre-formed di- or tripeptide blocks can be more efficient than adding single amino acids sequentially. nih.gov this compound can serve as such a building block. researchgate.netnih.govnih.gov Its use can help overcome challenges associated with "difficult sequences," such as aggregation, and can reduce the risk of epimerization—a loss of stereochemical purity—at the C-terminal amino acid during the activation step of the coupling reaction. nih.govmdpi.com As a stable intermediate, it allows for the controlled and efficient incorporation of the Ala-Ala motif into larger, custom-designed peptide chains or peptide analogues. proquest.comresearchgate.net

Application in In Vitro Biochemical Systems

The simplicity and stability of this compound make it a useful tool for various in vitro biochemical and cellular assays. In cell-free protein synthesis (CFPS) systems, which replicate the machinery of transcription and translation in a test tube, simple peptides can be used to probe the limits and capabilities of the system. plos.org this compound could function as a control substance or a basic component in such systems.

Furthermore, in enzymatic assays, it can serve as a simple, well-defined substrate to test the activity of peptidases or proteases. Its cleavage can be easily monitored by analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. Its defined structure also makes it suitable as a non-interacting control peptide in binding assays or as a basic structural unit in the in vitro selection of peptides against specific biological targets. nih.gov

Reference Standard and Control in Enzymatic Assays

While specific documented instances of this compound serving as a formal reference standard are not prevalent in publicly accessible literature, its properties as a defined peptide substrate make it suitable for use as a control in enzymatic assays. In the context of enzyme kinetics, a reference standard is a highly purified compound used as a benchmark for analytical measurements. alfa-chemistry.comsigmaaldrich.comsigmaaldrich.com In enzymatic assays, particularly those investigating protease or peptidase activity, this compound can function as a known substrate to validate assay conditions and enzyme functionality.

For an enzymatic assay to be reliable, it is crucial to include control experiments. nih.gov this compound can be employed as a positive control substrate for enzymes expected to cleave the peptide bond between the two alanine residues. The rate of its hydrolysis can be monitored to ensure the enzyme is active and the assay conditions are optimal before testing unknown substrates or inhibitors. Conversely, it can serve as a negative control for enzymes not expected to act on this particular dipeptide, helping to identify non-specific enzymatic activity.

The general utility of peptide derivatives in enzymatic assays is well-established. For instance, similar compounds like Z-Ala-Ala-Asn-AMC are used as fluorogenic substrates for enzymes such as legumain, where cleavage of the peptide releases a fluorescent molecule, allowing for sensitive detection of enzyme activity. Although this compound itself is not fluorogenic, its hydrolysis can be monitored using various analytical techniques such as high-performance liquid chromatography (HPLC) to separate and quantify the substrate and its cleavage products.

Table 1: Application of this compound as a Control in Enzymatic Assays

Control Type Purpose Expected Outcome with this compound
Positive Control To verify enzyme activity and assay conditions. Hydrolysis of the peptide bond, leading to the formation of Z-Ala and Ala-NH2.

Probes for Mechanistic Enzymology

The study of enzyme mechanisms often involves the use of specific substrates, inhibitors, and probes to elucidate the catalytic steps and the structure of the active site. wikipedia.orgnih.gov While this compound is a relatively simple dipeptide, it can conceptually be used as a probe in mechanistic enzymology, particularly for proteases with a preference for small, neutral amino acid residues. frontiersin.org

The interaction of this compound with a protease active site can provide insights into substrate binding and recognition. The benzyloxycarbonyl (Z) group provides a bulky, hydrophobic moiety at the N-terminus, which can influence the positioning of the peptide within the enzyme's active site. By studying the kinetics of this compound hydrolysis, researchers can determine key parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which provide information about the enzyme's affinity for the substrate and its catalytic efficiency. nih.govteachmephysiology.com

Furthermore, derivatives of this compound could be synthesized to act as more sophisticated mechanistic probes. For example, introducing specific isotopes at key atomic positions would allow for kinetic isotope effect studies to pinpoint the rate-limiting steps of the enzymatic reaction. While specific studies detailing the use of this compound as a mechanistic probe are not widely reported, its fundamental structure as a dipeptide substrate provides a basis for such investigations. The principles of using peptide-based molecules as probes are well-established, with various modifications enabling the study of protease activity and mechanism. nih.govrsc.orgnih.gov

Role in Fundamental Materials Science Research

The ability of peptides to self-assemble into well-ordered nanostructures has garnered significant interest in materials science. nih.gov These self-assembly processes are driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. The resulting nanomaterials have potential applications in areas like drug delivery, tissue engineering, and biocatalysis.

Investigation of Peptide Self-Assembly Processes (Conceptual)

Conceptually, this compound provides a simple model system for investigating the fundamental principles of peptide self-assembly. The molecule possesses key features that can drive assembly: a hydrophobic N-terminal benzyloxycarbonyl group, a flexible peptide backbone capable of forming hydrogen bonds, and a C-terminal amide group that can also participate in hydrogen bonding.

The self-assembly of this compound in different solvents and under varying conditions (e.g., pH, temperature, concentration) could be studied to understand how these factors influence the formation of supramolecular structures. The interplay between the hydrophobic interactions of the 'Z' group and the hydrogen bonding of the peptide backbone would be a key determinant of the resulting morphology. Techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and spectroscopy could be employed to characterize the self-assembled structures. While specific experimental studies on the self-assembly of this compound are not extensively documented, the principles governing the self-assembly of similar small peptides are well-understood and provide a conceptual framework. rsc.orgunca.edu

Exploration of Peptide-Based Nanostructures and Biomaterials (Conceptual)

Building on the principles of self-assembly, this compound can be conceptually explored as a building block for various peptide-based nanostructures and biomaterials. Depending on the assembly conditions, it is conceivable that this dipeptide could form nanofibers, nanotubes, or hydrogels.

For instance, at a critical concentration, the self-assembly of this compound in an aqueous environment could lead to the formation of an entangled network of nanofibers, resulting in a hydrogel. Such peptide-based hydrogels are of great interest as scaffolds for tissue engineering due to their biocompatibility and tunable mechanical properties. The properties of a hypothetical this compound hydrogel could be modulated by altering the peptide concentration or by co-assembling it with other molecules.

The exploration of such nanostructures remains conceptual without direct experimental evidence. However, the vast body of research on the self-assembly of other short peptides into diverse nanostructures supports the potential of this compound in this area of materials science. nih.govresearchgate.net

Contributions to the Design of Functional Peptide-Based Materials

The design of functional materials often involves a "bottom-up" approach, where molecular building blocks are engineered to self-assemble into materials with specific properties. liverpool.ac.uknih.gov Understanding the self-assembly behavior of a simple dipeptide like this compound can provide valuable insights for the rational design of more complex and functional peptide-based materials.

By studying how modifications to the this compound structure (e.g., changing the protecting group, altering the amino acid sequence) affect its self-assembly, researchers can develop design rules for creating novel materials. For example, incorporating functional moieties, such as cell-binding domains or catalytic groups, into a self-assembling peptide scaffold could lead to the development of bioactive materials for regenerative medicine or biocatalytic materials for green chemistry. While direct contributions of this compound to currently existing functional materials are not documented, its role as a model system for fundamental studies can conceptually inform the broader field of functional peptide material design. researchgate.net

Future Perspectives and Emerging Research Directions for Z Ala Ala Nh2

Advancements in Stereoselective Synthesis and Scalable Production for Research

The utility of Z-ALA-ALA-NH2 in research is intrinsically linked to its availability and purity. Future advancements in its synthesis will be crucial for facilitating wider and more complex studies.

Stereoselective Synthesis: The biological activity of peptides is highly dependent on their stereochemistry. Consequently, methods that ensure high stereoselectivity in the synthesis of this compound are paramount. Current strategies often involve the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the peptide bond formation. nih.govscispace.com Future research is expected to focus on developing more efficient and environmentally friendly catalytic systems for asymmetric synthesis. jst.go.jp This includes the exploration of novel organocatalysts and biocatalysts, such as enzymes, which can offer high stereoselectivity under mild reaction conditions. researchgate.netmedchemexpress.com The development of methods for the stereoselective functionalization of small peptides could also provide new routes to synthesize derivatives of this compound with high diastereoselectivity. nih.gov

Scalable Production: To meet the demands of large-scale screening and other high-throughput applications, scalable production methods are essential. While traditional solid-phase peptide synthesis (SPPS) is effective for laboratory-scale production, it can be less economical for larger quantities. openaccessjournals.com Liquid-phase peptide synthesis, which can be more amenable to scale-up, presents a viable alternative. openaccessjournals.com Additionally, advancements in manufacturing technologies, such as microfluidics and continuous flow reactors, offer promising avenues for the scalable and efficient production of peptides like this compound. nih.govrsc.orgmdpi.com These technologies can provide better control over reaction parameters, leading to higher yields and purity. rsc.org High-pressure homogenization and membrane-based techniques are also being explored for the scalable production of peptide-based nanoparticles. rsc.org

Synthesis MethodKey Advantages for this compoundEmerging Research Focus
Stereoselective Catalysis High purity of the desired stereoisomer, crucial for biological activity.Development of novel organocatalysts and biocatalysts for greener and more efficient synthesis. jst.go.jpresearchgate.netmedchemexpress.com
Solid-Phase Peptide Synthesis (SPPS) High purity and suitability for producing complex peptides. openaccessjournals.comOptimization for cost-effectiveness and reduced waste generation.
Liquid-Phase Peptide Synthesis Amenable to large-scale production. openaccessjournals.comIntegration with continuous flow processes for enhanced efficiency.
Microfluidics & Flow Chemistry Precise control over reaction conditions, leading to higher yields and purity. nih.govrsc.orgmdpi.comApplication to multi-step peptide synthesis and purification.

Integration with Advanced Analytical and Biophysical Techniques for Deeper Characterization

A thorough understanding of the physicochemical properties and molecular interactions of this compound is fundamental to interpreting its biological effects. The integration of advanced analytical and biophysical techniques will enable a more detailed characterization.

Analytical Characterization: Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard for assessing the purity and identity of this compound. americanpharmaceuticalreview.comnih.govthermofisher.com Future trends will likely involve the use of two-dimensional liquid chromatography (2D-LC) for enhanced resolution of complex mixtures and the coupling of HPLC with high-resolution mass spectrometry (HRMS) for precise mass determination and structural elucidation. researchgate.netacs.org Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a powerful tool for confirming the compound's structure and stereochemistry. americanpharmaceuticalreview.com

Biophysical Characterization: To understand how this compound interacts with its biological targets, a suite of biophysical methods is employed. drugtargetreview.comnih.gov Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinities and thermodynamics. drugtargetreview.comresearchgate.net X-ray crystallography and NMR spectroscopy can offer atomic-level insights into the structure of this compound in complex with other molecules. drugtargetreview.comnih.gov The application of techniques like Fourier-transform infrared (FT-IR) spectroscopy can reveal information about the secondary structure and orientation of the peptide when interacting with lipid membranes. nih.gov

TechniqueInformation Gained about this compoundFuture Applications
HPLC-HRMS Purity assessment, precise mass determination, and impurity profiling. americanpharmaceuticalreview.comnih.govacs.orgDevelopment of validated methods for quantitative analysis in biological matrices.
NMR Spectroscopy Unambiguous structural elucidation and conformational analysis. americanpharmaceuticalreview.comdrugtargetreview.comStudying dynamic interactions in solution.
Surface Plasmon Resonance (SPR) Real-time kinetics and affinity of binding to target molecules. drugtargetreview.comHigh-throughput screening of interactions with a library of proteins.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry). researchgate.netCharacterizing the driving forces of molecular recognition.
X-ray Crystallography Atomic-resolution structure of this compound in its crystalline form or in complex with macromolecules. nih.govElucidating precise binding modes with target proteins.

Exploration of Novel Biochemical Functions and Interactions in Defined Systems

While this compound is used in various biochemical assays, its full range of biological functions and interactions is still an active area of investigation. Future research will likely focus on its role as a modulator of enzyme activity and its interactions within specific cellular pathways.

This compound and its derivatives are often used as substrates or inhibitors in the study of proteases. chemimpex.com For example, related compounds are utilized in assays to measure the activity of enzymes like granzyme B and chymotrypsin (B1334515). medchemexpress.com The exploration of its inhibitory potential against a wider range of proteases could uncover new therapeutic targets. Furthermore, the amidated C-terminus of this compound can influence its biological activity and stability, a feature that has been explored in the design of inhibitors for processes like amyloid-β aggregation. rsc.org The interaction of similar dipeptides with metal ions has also been studied, suggesting potential roles in metalloprotein chemistry. mdpi.com

Computational Design and Engineering of this compound Analogs with Tailored Properties

Computational methods are becoming increasingly powerful in the rational design of peptides with specific properties. rsc.org By modifying the structure of this compound, it is possible to create analogs with enhanced stability, affinity, or novel functionalities.

Computational tools can be used to predict how changes in the amino acid sequence or the introduction of non-natural amino acids will affect the peptide's conformation and binding properties. byu.edunih.govmdpi.com This in silico approach can significantly accelerate the discovery of new peptide-based molecules. drugtargetreview.comacs.org For instance, researchers have successfully used computational design to create peptide macrocycles with defined structures and to engineer proteins with novel functions by incorporating unnatural amino acids. nih.govbakerlab.org The insights gained from these studies can be applied to the design of this compound analogs for specific applications in drug discovery and biotechnology. researchgate.net

Contribution to Fundamental Understanding in Chemical Biology and Proteomics Research

This compound and similar small peptides serve as fundamental tools in chemical biology and proteomics, helping to unravel complex biological processes.

Chemical Biology: In chemical biology, small molecules are used to probe and manipulate biological systems. frontiersin.org this compound can be used as a building block for the synthesis of more complex probes to study enzyme function and cellular signaling pathways. chemimpex.comacademie-sciences.fr The development of peptide-based probes with fluorescent or other reporter groups allows for the visualization and tracking of biological events in real-time. chemimpex.com

Proteomics: Proteomics aims to study the entire set of proteins in a biological system. nih.govoup.com Chemical labeling of peptides is a common strategy in quantitative proteomics. researchgate.net While this compound itself is a simple dipeptide, the chemical principles of its synthesis and modification are relevant to the development of reagents for proteomic analysis. openaccessjournals.comresearchgate.net For example, understanding the reactivity of the N-terminus and any functional groups on the side chains is crucial for designing effective labeling strategies for mass spectrometry-based protein identification and quantification. nih.govnih.gov

Q & A

Q. What are the established protocols for synthesizing and characterizing Z-ALA-ALA-NH2 in laboratory settings?

Synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with detailed procedural steps (e.g., coupling agents, protecting groups) required for reproducibility. Characterization should include NMR (¹H, ¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Experimental sections must explicitly state solvent systems, reaction temperatures, and purification methods (e.g., column chromatography) to enable replication . For known compounds, cite literature validating synthesis routes; for novel derivatives, provide full spectral data and purity metrics in supplementary materials .

Q. How can researchers ensure reproducibility when replicating this compound synthesis protocols from literature?

Reproducibility hinges on meticulous documentation of experimental variables, including:

  • Exact molar ratios of reagents.
  • Batch-specific details of solvents and catalysts.
  • Instrument calibration data (e.g., HPLC column specifications, NMR spectrometer parameters).
    Report deviations from published protocols (e.g., alternative protecting groups) and validate outcomes through comparative spectral analysis. Use supplementary files to share raw datasets (e.g., chromatograms, NMR spectra) and troubleshooting logs .

Q. What analytical techniques are recommended for assessing this compound stability under experimental conditions?

Stability studies should employ:

  • Circular Dichroism (CD) to monitor conformational changes.
  • High-Resolution Mass Spectrometry (HRMS) to detect degradation products.
  • Accelerated stability testing (e.g., thermal stress at 40°C, pH variations) with time-point sampling.
    Data analysis must include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Document all conditions in the "Materials and Methods" section, adhering to journal guidelines for secondary data archiving .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?

Contradictions may arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. To address this:

  • Perform variable-temperature NMR to identify temperature-dependent shifts.
  • Compare Density Functional Theory (DFT) simulations with experimental XRD data to reconcile structural discrepancies.
  • Use statistical tools (e.g., R-factor analysis) to quantify model fit.
    Discuss limitations in the "Results and Discussion" section, emphasizing the iterative nature of structural validation and the need for multi-technique corroboration .

Q. What strategies optimize this compound purification when scaling up from milligram to gram quantities?

Scale-up challenges include reduced yield and impurity carryover. Solutions involve:

  • Taguchi experimental design to optimize parameters (e.g., mobile phase gradient in preparative HPLC).
  • Design of Experiments (DoE) for identifying critical factors (e.g., resin type in SPPS).
  • Process Analytical Technology (PAT) for real-time monitoring.
    Include cost-benefit analyses of purification methods (e.g., flash chromatography vs. recrystallization) in supplementary materials, referencing sustainability metrics .

Q. How can computational modeling (e.g., MD simulations) enhance the interpretation of this compound’s biological activity?

Integrate molecular dynamics (MD) with experimental bioassay data to:

  • Predict binding affinities to target receptors (e.g., ACE inhibitors).
  • Map solvent accessibility and conformational flexibility.
    Validate models using bootstrapping or cross-validation to avoid overfitting. Discuss software choices (e.g., AMBER vs. GROMACS) and force field parameters in the methodology, ensuring alignment with FAIR data principles .

Q. What frameworks are recommended for contextualizing this compound findings within conflicting literature on peptide bioactivity?

Adopt a systematic review approach :

  • Use PRISMA guidelines to identify and analyze conflicting studies.
  • Apply meta-analysis to quantify effect sizes across studies.
  • Highlight methodological disparities (e.g., cell line variability, assay sensitivity) as potential sources of contradiction.
    Incorporate a "Limitations and Future Directions" subsection to propose standardized testing protocols .

Q. Methodological Compliance Notes

  • Data Transparency : Raw datasets must be uploaded to repositories like Zenodo or Figshare, with DOIs cited in the references .
  • Ethical Reporting : Disclose funding sources and conflicts of interest in the "Author Declarations" section .
  • Citation Integrity : Use Zotero or EndNote to manage references, ensuring consistency with APA or journal-specific styles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.